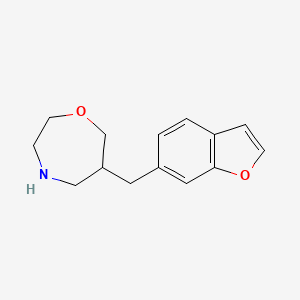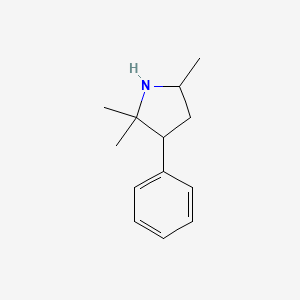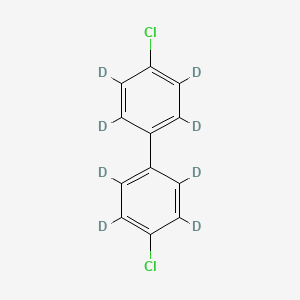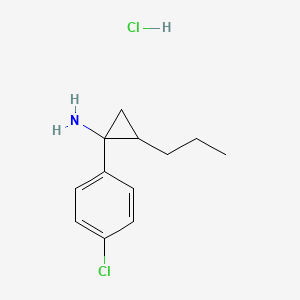
Azithromycin Impurity C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azithromycin Impurity C, also known as 3’-N-Demethyl-3’-N-(phenylsulfonyl) azithromycin, is a derivative of azithromycin, a widely used macrolide antibiotic. This impurity is one of the many by-products formed during the synthesis and degradation of azithromycin. Understanding and controlling the levels of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azithromycin Impurity C involves the demethylation of azithromycin followed by the introduction of a phenylsulfonyl group. The process typically includes:
Demethylation: This step involves the removal of a methyl group from azithromycin. Common reagents used for demethylation include boron tribromide (BBr3) or other strong acids.
Phenylsulfonylation: The demethylated azithromycin is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the phenylsulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of azithromycin are subjected to demethylation and phenylsulfonylation in batch reactors.
Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound from other by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Azithromycin Impurity C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
科学的研究の応用
Azithromycin Impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in azithromycin formulations.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential effects on human health and its role in the safety and efficacy of azithromycin-based medications.
Industry: Used in the quality control and assurance processes in the pharmaceutical industry to ensure the purity of azithromycin products.
作用機序
The mechanism of action of Azithromycin Impurity C is not well-documented, but it is believed to be similar to that of azithromycin. Azithromycin works by binding to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting bacterial protein synthesis. This action prevents the growth and replication of bacteria. The impurity may also interact with similar molecular targets and pathways, potentially affecting the overall efficacy and safety of azithromycin.
類似化合物との比較
Azithromycin Impurity C can be compared with other impurities and derivatives of azithromycin, such as:
Azithromycin Impurity A: Another by-product formed during the synthesis of azithromycin.
Azithromycin Impurity B: A degradation product of azithromycin.
Azithromycin Impurity D: A related compound with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of the phenylsulfonyl group, which distinguishes it from other impurities and derivatives. This structural difference may result in distinct chemical and biological properties, making it an important compound for research and quality control.
特性
分子式 |
C37H70N2O12 |
|---|---|
分子量 |
735.0 g/mol |
IUPAC名 |
13-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3 |
InChIキー |
PAIIKRKARNTWPY-UHFFFAOYSA-N |
正規SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314343.png)
![(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12314366.png)





![tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B12314403.png)
![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)
![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)
![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)
![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)

